Methyl 4-Bromo-6-fluoroindole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-Bromo-6-fluoroindole-3-carboxylate is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological properties. This particular compound is characterized by the presence of bromine and fluorine atoms on the indole ring, which can significantly influence its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-Bromo-6-fluoroindole-3-carboxylate typically involves the halogenation of an indole precursor. One common method is the bromination of 6-fluoroindole-3-carboxylate using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can handle larger volumes of reactants. Additionally, the use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-Bromo-6-fluoroindole-3-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of indole derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other oxidized or reduced forms of the compound .
Scientific Research Applications
Methyl 4-Bromo-6-fluoroindole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 4-Bromo-6-fluoroindole-3-carboxylate and its derivatives often involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. For example, the compound may inhibit enzyme activity or interfere with cellular signaling pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-Bromoindole-3-carboxylate
- Methyl 6-Fluoroindole-3-carboxylate
- Methyl 4-Chloro-6-fluoroindole-3-carboxylate
Uniqueness
Methyl 4-Bromo-6-fluoroindole-3-carboxylate is unique due to the simultaneous presence of both bromine and fluorine atoms on the indole ring. This dual halogenation can significantly influence its chemical reactivity and biological activity compared to similar compounds with only one halogen atom. The combination of these two halogens can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
Molecular Formula |
C10H7BrFNO2 |
---|---|
Molecular Weight |
272.07 g/mol |
IUPAC Name |
methyl 4-bromo-6-fluoro-1H-indole-3-carboxylate |
InChI |
InChI=1S/C10H7BrFNO2/c1-15-10(14)6-4-13-8-3-5(12)2-7(11)9(6)8/h2-4,13H,1H3 |
InChI Key |
INULPBXZMKIKNK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC2=C1C(=CC(=C2)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.